molecular formula C21H17ClN2O3 B10910698 N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B10910698
M. Wt: 380.8 g/mol
InChI Key: DTBJXAYRBNBHFD-UHFFFAOYSA-N
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Description

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group and a benzamide moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide typically involves the reaction of 2-chlorophenoxyacetic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions generally include:

    Solvent: Dichloromethane or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide can be compared with other similar compounds, such as:

  • N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide
  • N-(4-{[(2-bromophenoxy)acetyl]amino}phenyl)benzamide
  • N-(4-{[(2-fluorophenoxy)acetyl]amino}phenyl)benzamide

These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different halogen atoms (chlorine, bromine, fluorine) can influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O3/c22-18-8-4-5-9-19(18)27-14-20(25)23-16-10-12-17(13-11-16)24-21(26)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26)

InChI Key

DTBJXAYRBNBHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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